ウロカニン酸

概要

説明

Urocanic acid is a crystalline acid normally present in human skin that is believed to act as a screening agent for ultraviolet radiation .

Synthesis Analysis

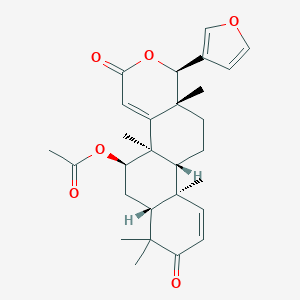

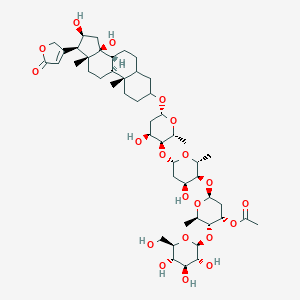

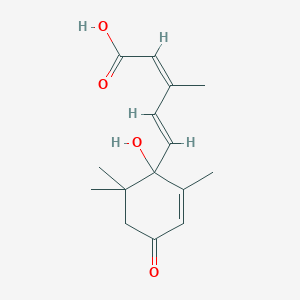

Urocanic acid is formed from L-histidine through the action of histidine ammonialyase (also known as histidase or histidinase) by elimination of ammonium. In the liver, urocanic acid is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid . Analytical methods that explore urocanic acid isomerization are indispensable to fully understand the deleterious effects mediated by this biomarker .Molecular Structure Analysis

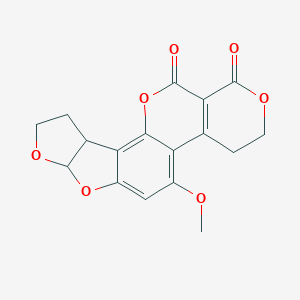

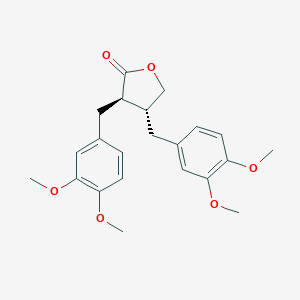

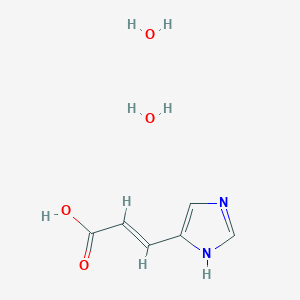

The molecular formula of Urocanic acid is C6H6N2O2. It is an alpha, beta-unsaturated monocarboxylic acid that is prop-2-enoic acid substituted by a 1H-imidazol-4-yl group at position 3 . The IUPAC name is (E)-3-(1H-imidazol-5-yl)prop-2-enoic acid .Chemical Reactions Analysis

Urocanic acid is a chromophore found in the skin that has been identified as an important immunosuppressant and carcinogenesis mediator through its photoisomerization from trans to cis form induced by ultraviolet radiation .Physical And Chemical Properties Analysis

Urocanic acid is an alpha, beta-unsaturated monocarboxylic acid that is prop-2-enoic acid substituted by a 1H-imidazol-4-yl group at position 3. It is a metabolite of hidtidine. It has a role as a chromophore and a human metabolite .科学的研究の応用

ウロカニン酸:科学研究における応用に関する包括的な分析

免疫調節: ウロカニン酸 (UCA) は、免疫調節作用を持つことが確認されています。特に、UCA のシス異性体は、免疫抑制を誘導することが知られており、腫瘍の制御機構に影響を与える可能性があります。 この特性は、免疫応答の制御における潜在的な治療用途について検討されています .

皮膚バリア機能: トランスウロカニン酸 (trans-UCA) は、皮膚中の主要な天然保湿因子であり、皮膚の酸性 pH を維持するのに役立ちます。 これは、皮膚、肝臓、脳で合成され、皮膚のバリア機能において重要な役割を果たしています .

UV 放射線吸収: UCA は、皮膚中の最も効率的な UV 放射線吸収物質の 1 つです。UV 照射により、trans-UCA はシス-UCA に異性化し、免疫抑制につながる可能性があります。 この相互変換とその影響は、特に皮膚の光損傷と癌の発症に関する研究の重要な分野です .

光化学と光生物学: UCA の光化学的および光生物学的側面は、その興味深い特性のために、精力的に研究されている分野です。 研究は、UV 光への暴露下での UCA の挙動が、光防御や光免疫学など、さまざまな用途にどのように活用できるかを理解することに焦点を当てています .

他の分子との相互作用: 研究により、シス-UCA はヒスタミンと相乗的に作用して、ヒトケラチノサイトによるプロスタグランジンE2の産生を増加させることが示されており、UVB誘発免疫抑制メカニズムに関連付けられています .

遅延型過敏反応における役割: シス-UCA が特定の病態に対する遅延型過敏反応を抑制する効果は、もう1つの興味深い分野です。 この抑制は、特定の受容体拮抗薬によって阻害することができ、治療介入の可能性を開きます .

これらの分野はそれぞれ、科学研究におけるウロカニン酸のユニークな応用を示しており、進行中の研究により、この化合物の潜在能力についてさらに明らかになっています。

The Multiple Roles of Urocanic Acid in Health and Disease UV-Radiation and Urocanic Acid | SpringerLink UV-Radiation and Urocanic Acid - Springer<a data-citationid="d5bdbdb7-94c9-b8f4-df26-3ab786725eac-38-group"

作用機序

Target of Action

Urocanic acid (UCA) is an intermediate in the catabolism of L-histidine . It is synthesized in the skin, liver, and brain . The primary targets of UCA are the enzymes histidine ammonialyase (also known as histidase or histidinase) and urocanate hydratase (or urocanase) .

Mode of Action

UCA is formed from L-histidine through the action of histidine ammonialyase by elimination of ammonium . In the liver, UCA is transformed by urocanate hydratase to 4-imidazolone-5-propionic acid and subsequently to glutamic acid . When exposed to UVB irradiation, trans-urocanic acid is converted in vitro and in vivo to cis-urocanic acid (cis-UCA) . The cis form is known to activate regulatory T cells .

Biochemical Pathways

UCA is a part of the metabolic pathway from L-histidine to glutamic acid . It is formed from L-histidine by the action of histidine ammonialyase, and in the liver, it is further metabolized by urocanate hydratase to 4-imidazolone-5-propionic acid, which is subsequently converted to glutamic acid .

Pharmacokinetics

The pharmacokinetics of UCA involve its synthesis in the skin, liver, and brain, and its transformation in the liver . Inherited deficiency of urocanase leads to elevated levels of UCA in the urine, a condition known as urocanic aciduria .

Result of Action

UCA has multiple roles in health and disease. It acts as an endogenous sunscreen or photoprotectant against UVB-induced DNA damage . Cis-UCA has immunomodulatory properties linked with several cutaneous diseases such as skin cancer, atopic dermatitis, and urticaria and associates with systemic diseases including multiple sclerosis .

Action Environment

UCA is found predominantly in the stratum corneum of the skin, where it acts as a major natural moisturizing factor and maintains its acid pH . It is likely that most of it is derived from filaggrin catabolism, a histidine-rich protein . UV irradiation leads to the interconversion of the two stereoisomers trans-UCA and cis-UCA . The environment, particularly UV radiation, plays a significant role in influencing UCA’s action, efficacy, and stability .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

In the liver, urocanic acid is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid .

Cellular Effects

Urocanic acid is found predominantly in the stratum corneum of the skin where it acts as an endogenous sunscreen or photoprotectant against UVB-induced DNA damage . When exposed to UVB irradiation, trans-urocanic acid is converted in vitro and in vivo to cis-urocanic acid . The cis form is known to activate regulatory T cells .

Molecular Mechanism

The molecular mechanism of urocanic acid involves its conversion from L-histidine by the enzyme histidine ammonia-lyase . This reaction involves the elimination of ammonium. In the liver, urocanic acid is further metabolized by the enzyme urocanate hydratase to 4-imidazolone-5-propionic acid, which is subsequently converted to glutamic acid .

Temporal Effects in Laboratory Settings

It is known that urocanic acid can be converted to cis-urocanic acid when exposed to UVB radiation .

Dosage Effects in Animal Models

It is known that urocanic acid was first isolated from the urine of a dog .

Metabolic Pathways

Urocanic acid is involved in the metabolic pathway of L-histidine catabolism . It is formed from L-histidine by the action of histidine ammonia-lyase and is further metabolized in the liver by urocanate hydratase to 4-imidazolone-5-propionic acid, which is subsequently converted to glutamic acid .

Transport and Distribution

It is known that urocanic acid is found predominantly in the stratum corneum of the skin .

Subcellular Localization

It is known that urocanic acid is found predominantly in the stratum corneum of the skin .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Urocanic acid involves the conversion of L-histidine to urocanic acid through a series of chemical reactions.", "Starting Materials": [ "L-histidine", "Sodium hydroxide", "Hydrogen peroxide", "Sodium hypochlorite" ], "Reaction": [ "L-histidine is treated with sodium hydroxide to form urocanic acid", "The resulting solution is then treated with hydrogen peroxide to oxidize the urocanic acid", "Sodium hypochlorite is added to the solution to further oxidize the urocanic acid", "The solution is then acidified to form the final product, urocanic acid" ] } | |

CAS番号 |

104-98-3 |

分子式 |

C6H10N2O4 |

分子量 |

174.15 g/mol |

IUPAC名 |

(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid;dihydrate |

InChI |

InChI=1S/C6H6N2O2.2H2O/c9-6(10)2-1-5-3-7-4-8-5;;/h1-4H,(H,7,8)(H,9,10);2*1H2/b2-1+;; |

InChIキー |

QOBBBAYBOIGDFM-SEPHDYHBSA-N |

異性体SMILES |

C1=C(NC=N1)/C=C/C(=O)O.O.O |

SMILES |

C1=C(NC=N1)C=CC(=O)O |

正規SMILES |

C1=C(NC=N1)C=CC(=O)O.O.O |

melting_point |

225 °C |

その他のCAS番号 |

104-98-3 |

物理的記述 |

Solid |

溶解性 |

1.5 mg/mL at 17 °C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。